(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
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Overview
Description
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the enantioselective reduction of N-benzyl imides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired chiral centers with high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective catalysis, utilizing similar catalysts and reaction conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine: This stereoisomer has different spatial arrangement of atoms, which can lead to different biological activities.
(3S,4R)-3-methoxy-4-methylaminopyrrolidine: Another chiral compound with similar structural features but different functional groups and applications.
Uniqueness
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m1/s1 |
InChI Key |
NVKDDQBZODSEIN-TZMCWYRMSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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